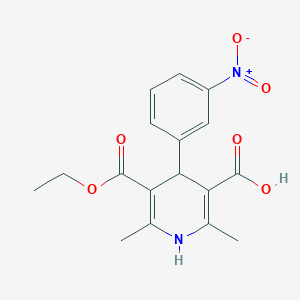

5-(Ethoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid

Description

5-(Ethoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid is a 1,4-dihydropyridine (DHP) derivative, a class of compounds widely studied for their calcium channel-blocking activity, particularly in cardiovascular therapeutics. This compound features an ethoxycarbonyl group at position 5, methyl groups at positions 2 and 6, and a 3-nitrophenyl substituent at position 2. Its synthesis involves alkaline hydrolysis of intermediate esters, as demonstrated in the preparation of barnidipine hydrochloride impurities . The ethoxycarbonyl group distinguishes it from structurally related DHPs, influencing its physicochemical properties and pharmacological behavior.

Properties

IUPAC Name |

5-ethoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O6/c1-4-25-17(22)14-10(3)18-9(2)13(16(20)21)15(14)11-6-5-7-12(8-11)19(23)24/h5-8,15,18H,4H2,1-3H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPOOHAOWKYTUQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001140750 | |

| Record name | 3-Ethyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001140750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74936-73-5 | |

| Record name | 3-Ethyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74936-73-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001140750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 74936-73-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

5-(Ethoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid, commonly referred to as a derivative of 1,4-dihydropyridine, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is structurally related to Nicardipine, a well-known vasodilator used in treating hypertension and angina. The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, making it a subject of interest for further research.

Structure and Composition

- Chemical Formula : C₁₇H₁₈N₂O₆

- Molecular Weight : 346.33 g/mol

- CAS Number : 74936-73-5

- Synonyms : Nicardipine precursor, 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine derivative

Physical Properties

| Property | Value |

|---|---|

| Boiling Point | Not available |

| Melting Point | Varies by form |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily linked to its action as a calcium channel blocker. Similar to Nicardipine, it inhibits the influx of calcium ions through voltage-gated calcium channels in vascular smooth muscle and cardiac tissues. This mechanism leads to vasodilation and reduced blood pressure.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Vasodilatory Effects : Demonstrated significant vasodilation in both cerebral and coronary arteries, contributing to improved blood flow in ischemic conditions .

- Antitumor Activity : Preliminary studies suggest potential anticancer properties through the induction of apoptosis in certain cancer cell lines .

- Antimicrobial Activity : Exhibits inhibitory effects against various bacterial strains, indicating potential use as an antibacterial agent .

Case Studies and Research Findings

- Vasodilatory Study :

- Antitumor Effects :

- Antimicrobial Testing :

Scientific Research Applications

Medicinal Chemistry

- Antioxidant Properties : Studies have shown that dihydropyridine derivatives exhibit significant antioxidant activity, which can be beneficial in treating oxidative stress-related diseases .

- Cardiovascular Agents : Dihydropyridines are known for their calcium channel blocking properties. This compound may be investigated for potential use in managing hypertension and angina pectoris.

- Anticancer Activity : Preliminary studies suggest that compounds with similar structures may possess anticancer properties. Further research is needed to evaluate the efficacy of this specific compound against various cancer cell lines.

Agriculture

- Pesticide Development : The compound's structure suggests potential applications in developing novel pesticides that target specific pests while minimizing environmental impact.

- Plant Growth Regulators : Investigations into its effects on plant growth could lead to new formulations that enhance crop yields or resilience against diseases.

Materials Science

- Polymer Chemistry : The compound can serve as a monomer or additive in the synthesis of polymers with enhanced thermal and mechanical properties.

- Nanotechnology Applications : Research into the incorporation of this compound into nanomaterials could lead to advancements in drug delivery systems or sensors.

Case Studies

Comparison with Similar Compounds

Substituent Variations at Position 5: Ester Group Modifications

The ester group at position 5 is critical for calcium channel affinity and metabolic stability. Key analogs include:

- Impact on Activity : Methoxycarbonyl analogs (e.g., compound 11 in barnidipine synthesis) are intermediates in antihypertensive drug production but exhibit faster esterase-mediated hydrolysis compared to ethoxycarbonyl derivatives . Ethoxycarbonyl groups balance metabolic stability and bioavailability, making them favorable in prodrug designs .

- Synthetic Considerations : Methoxycarbonyl derivatives are synthesized via phase-transfer catalysis with yields up to 81% , while ethoxycarbonyl analogs require controlled hydrolysis conditions to avoid over-degradation .

Position 4 Aryl Substituent Variations

The 3-nitrophenyl group at position 4 is essential for receptor binding. Substitution patterns alter potency:

Chiral Resolution and Enantiomeric Purity

Racemic 1,4-DHPs are resolved using chiral agents like Cinchona alkaloids. For example:

Degradation and Impurity Profiles

- Stability : Unlike cilnidipine, which degrades under basic conditions to form analogs like 5-((2-methoxyethoxy)carbonyl)-DHPs , the ethoxycarbonyl compound shows stability in acidic and oxidative conditions .

- Impurities : Alkaline hydrolysis of dimethyl esters during synthesis can yield dicarboxylic acid impurities (e.g., Ben-1 acid in benidipine production), necessitating stringent purification .

Pharmacological Performance

- Vasorelaxant Activity : Ethoxycarbonyl derivatives are less studied than methoxycarbonyl-based DHPs. However, structural analogs with optimized ester groups (e.g., 4e, 4g in ) exhibit superior vasodilation compared to levoamlodipine .

- Toxicity : Methoxycarbonyl analogs carry hazard warnings (H302, H315) due to acute oral toxicity , while ethoxycarbonyl derivatives may have milder profiles pending further studies.

Q & A

Basic: What experimental design strategies are recommended for optimizing the synthesis of this compound?

Methodological Answer:

The Design of Experiments (DoE) approach is critical for efficient synthesis optimization. Using factorial design, researchers can systematically vary parameters such as reaction temperature, solvent polarity, catalyst concentration, and stoichiometric ratios. For example, a central composite design (CCD) allows simultaneous evaluation of multiple factors and their interactions, reducing the number of trials required. Statistical analysis of yield and purity data (e.g., via ANOVA) identifies significant variables. This method aligns with ICReDD’s integration of computational and experimental sciences to streamline reaction development .

Table 1: Example DoE Parameters for Synthesis Optimization

| Parameter | Range Tested | Response Metric |

|---|---|---|

| Temperature (°C) | 60–120 | Yield (%) |

| Solvent (DMF/EtOH) | 1:1 to 3:1 ratio | Purity (HPLC) |

| Catalyst loading | 0.5–2.0 mol% | Reaction time (hrs) |

Basic: What purification methods ensure high purity (>98%) for this compound?

Methodological Answer:

Column chromatography using silica gel (60–120 mesh) with a gradient elution of ethyl acetate/hexane (10–40%) is effective for initial purification. Final purity (>98%) can be achieved via preparative HPLC with a C18 column and mobile phase of acetonitrile/water (0.1% TFA) at 220 nm detection. AK Scientific’s safety data sheet confirms HPLC as a standard purity verification method for this compound .

Advanced: How can computational modeling predict reaction pathways or intermediate stability?

Methodological Answer:

Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) can map potential energy surfaces to identify transition states and intermediates. Reaction path search algorithms, coupled with molecular dynamics simulations, help predict regioselectivity and byproduct formation. ICReDD’s methodology emphasizes using these tools to prioritize experimental conditions, reducing trial-and-error approaches .

Table 2: Key Computational Parameters for Reaction Pathway Analysis

| Parameter | Value/Software | Application |

|---|---|---|

| Basis Set | 6-31G* | Geometry optimization |

| Solvent Model | PCM (Polarizable Continuum) | Solvent effects |

| Software | Gaussian 16 | Transition state identification |

Advanced: How should researchers resolve contradictions in spectroscopic data (e.g., NMR vs. MS)?

Methodological Answer:

Contradictions often arise from impurities or tautomeric forms. For NMR, use deuterated DMSO-d6 to stabilize the dihydropyridine ring and confirm assignments via 2D experiments (HSQC, HMBC). Cross-validate with high-resolution mass spectrometry (HRMS) in ESI+ mode to confirm molecular ion peaks. Statistical analysis (e.g., PCA) of spectral data can isolate outliers caused by degradation products .

Basic: What are the stability profiles of this compound under varying storage conditions?

Methodological Answer:

Stability studies should assess degradation under light, humidity, and temperature. Accelerated testing at 40°C/75% RH for 4 weeks, with HPLC monitoring, identifies degradation products (e.g., nitro group reduction or ester hydrolysis). AK Scientific’s safety data sheet recommends storage at 2–8°C in amber vials to prevent photodegradation .

Table 3: Stability Testing Protocol

| Condition | Duration | Analytical Method | Key Observations |

|---|---|---|---|

| 25°C, dark | 30 days | HPLC | <2% degradation |

| 40°C/75% RH | 30 days | NMR | Ester hydrolysis (5%) |

| UV light exposure | 7 days | TLC | Nitro group reduction |

Advanced: How can impurity profiling be systematically conducted for this compound?

Methodological Answer:

Impurity profiling requires LC-MS/MS with a Q-TOF detector to identify trace byproducts (e.g., methyl ester analogs from incomplete ethoxycarbonylation). Compare retention times and fragmentation patterns with synthesized reference standards. For diastereomeric impurities, chiral HPLC using a Chiralpak AD-H column resolves enantiomers. notes related impurities in lercanidipine derivatives, emphasizing structural analogs as potential contaminants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.